Welcome to the BenchChem Online Store!
molecular formula C9H17NO2 B1589416 Ethyl 1-methylpiperidine-4-carboxylate CAS No. 24252-37-7

Ethyl 1-methylpiperidine-4-carboxylate

Cat. No. B1589416
M. Wt: 171.24 g/mol
InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977477B2

Procedure details

Thionyl chloride (0.80 ml, 11 mmol) was added dropwise to a suspension of the HCl salt of 1-methyl-piperidine-4-carboxylic acid (1.80 g, 10 mmol) in ethanol (25 ml). The reaction mixture was stirred at ambient temperature overnight, then reduced in vacuo and dried by azeotrope with toluene (×3) to give 1-methyl-piperidine-4-carboxylic acid ethyl ester as a colourless solid (1.7 g, 100%). (LC/MS: Rt 0.41, [M+H]+ 172.08).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.Cl.[CH3:6][N:7]1[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]1.[CH2:16](O)[CH3:17]>>[CH2:16]([O:14][C:13]([CH:10]1[CH2:11][CH2:12][N:7]([CH3:6])[CH2:8][CH2:9]1)=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
CN1CCC(CC1)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by azeotrope with toluene (×3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.